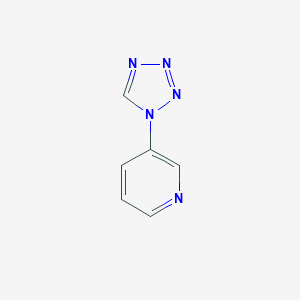
3-(Tetrazol-1-yl)pyridine
描述
3-(Tetrazol-1-yl)pyridine, commonly known as TTP, is a heterocyclic compound with a tetrazole ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of TTP depends on its specific application. In coordination chemistry and catalysis, TTP acts as a bidentate ligand, coordinating with metal ions to form stable complexes. In materials science, TTP acts as a building block, forming covalent bonds with other molecules to create functional materials. In medicinal chemistry, TTP acts as a pharmacophore, interacting with target proteins to modulate their activity.
生化和生理效应
TTP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, TTP was found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. In another study published in the Journal of the American Chemical Society, TTP was found to bind to DNA and induce DNA damage, which could potentially be used as a strategy for cancer therapy.
实验室实验的优点和局限性
TTP has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, TTP also has some limitations, such as its potential toxicity and low solubility in water. Therefore, it is important to use appropriate safety precautions and solvents when handling TTP in lab experiments.
未来方向
There are several future directions for the research and development of TTP. In coordination chemistry and catalysis, TTP could be used as a ligand for the synthesis of new metal complexes with unique properties. In materials science, TTP could be used as a building block for the synthesis of new functional materials with tailored properties. In medicinal chemistry, TTP could be used as a pharmacophore for the design of new drugs with improved efficacy and safety profiles. Overall, the potential applications of TTP in various fields make it a promising compound for future research and development.
科学研究应用
TTP has been extensively studied in scientific research due to its potential applications in various fields. In organic chemistry, TTP is used as a ligand in coordination chemistry and catalysis. In materials science, TTP is used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, TTP is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
属性
CAS 编号 |
148806-67-1 |
|---|---|
产品名称 |
3-(Tetrazol-1-yl)pyridine |
分子式 |
C6H5N5 |
分子量 |
147.14 g/mol |
IUPAC 名称 |
3-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |
InChI 键 |
JQGKKTUHZXGATO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
规范 SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
同义词 |
Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

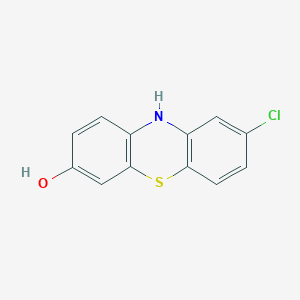
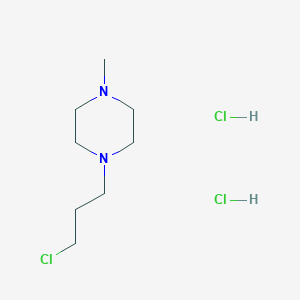
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
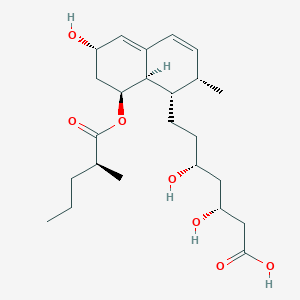
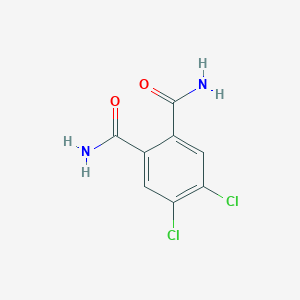
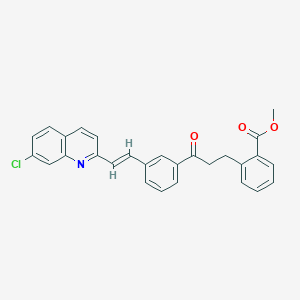


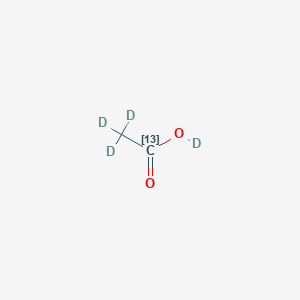

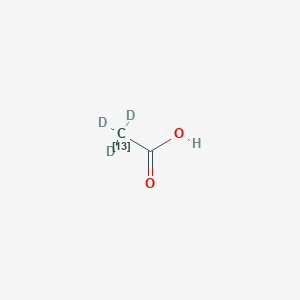
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)